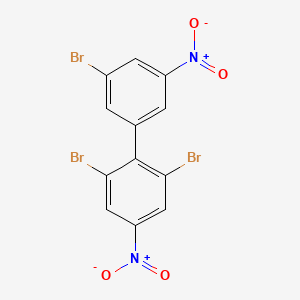
16-Fluoro-17,21-dihydroxypregn-4-ene-3,20-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16-Fluoro-17,21-dihydroxypregn-4-ene-3,20-dione is a synthetic corticosteroid with a molecular formula of C21H29FO4. This compound is known for its potent anti-inflammatory and immunosuppressive properties, making it valuable in medical applications, particularly in the treatment of various inflammatory and autoimmune conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 16-Fluoro-17,21-dihydroxypregn-4-ene-3,20-dione typically involves multiple steps, starting from a suitable steroid precursorThe hydroxyl groups at positions 17 and 21 are introduced through selective oxidation and reduction reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product suitable for pharmaceutical use .
Analyse Des Réactions Chimiques
Types of Reactions
16-Fluoro-17,21-dihydroxypregn-4-ene-3,20-dione undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., Grignard reagents).
Major Products
The major products formed from these reactions include various hydroxylated, fluorinated, and substituted derivatives of the parent compound .
Applications De Recherche Scientifique
16-Fluoro-17,21-dihydroxypregn-4-ene-3,20-dione has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical studies and as a starting material for the synthesis of other corticosteroids.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Applied in the treatment of inflammatory and autoimmune diseases, such as rheumatoid arthritis and asthma.
Mécanisme D'action
The mechanism of action of 16-Fluoro-17,21-dihydroxypregn-4-ene-3,20-dione involves binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with glucocorticoid response elements (GREs) on DNA. This interaction modulates the transcription of target genes, resulting in anti-inflammatory and immunosuppressive effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triamcinolone: Another synthetic corticosteroid with similar anti-inflammatory properties.
Dexamethasone: Known for its potent anti-inflammatory and immunosuppressive effects.
Prednisolone: Widely used in the treatment of various inflammatory conditions.
Uniqueness
16-Fluoro-17,21-dihydroxypregn-4-ene-3,20-dione is unique due to the presence of the fluorine atom at the 16th position, which enhances its potency and metabolic stability compared to other corticosteroids .
Propriétés
Numéro CAS |
803-10-1 |
|---|---|
Formule moléculaire |
C21H29FO4 |
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
16-fluoro-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H29FO4/c1-19-7-5-13(24)9-12(19)3-4-14-15(19)6-8-20(2)16(14)10-17(22)21(20,26)18(25)11-23/h9,14-17,23,26H,3-8,10-11H2,1-2H3 |
Clé InChI |
OYOTUJJSZZYQPO-UHFFFAOYSA-N |
SMILES canonique |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CC(C4(C(=O)CO)O)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,3-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14744332.png)
![1-[5-(1-Hydroxyethylidene)cyclopenta-1,3-dien-1-yl]ethanone](/img/structure/B14744337.png)









